molecular formula C19H14F2N2S B15018315 1-(3-fluorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

1-(3-fluorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B15018315
M. Wt: 340.4 g/mol
InChI Key: FJQKTFRQEZZKIV-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyrazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-fluorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce dihydropyrazoles.

Scientific Research Applications

1-(3-fluorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(3-fluorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to modulation of biological processes. The presence of fluorine atoms and the thiophene ring may enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
  • 1-(3-bromophenyl)-3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
  • 1-(3-methylphenyl)-3-(4-methylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Uniqueness: The unique aspect of 1-(3-fluorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole lies in the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14F2N2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole

InChI

InChI=1S/C19H14F2N2S/c20-14-8-6-13(7-9-14)17-12-18(19-5-2-10-24-19)23(22-17)16-4-1-3-15(21)11-16/h1-11,18H,12H2

InChI Key

FJQKTFRQEZZKIV-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC(=CC=C3)F)C4=CC=CS4

Origin of Product

United States

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